

# Azelaprag: A Meta-Analysis of Clinical and Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



**Azelaprag** (formerly AMG 986) is an orally available, small molecule agonist of the apelin receptor (APJ). It is designed to mimic the effects of apelin, an "exerkine" peptide released during exercise that plays a role in metabolism, muscle function, and cardiovascular health.[1] [2] This guide provides a comparative meta-analysis of the available clinical and preclinical data for **Azelaprag**, with a focus on its development for obesity and related metabolic conditions.

#### **Preclinical Evaluation**

**Azelaprag** has been evaluated in various preclinical models, primarily focusing on its potential as a monotherapy and in combination with incretin agonists for the treatment of obesity and diabetes.

#### **Key Preclinical Findings in Obesity Models**

In mouse models of diet-induced obesity (DIO), **Azelaprag** has demonstrated significant effects on weight management and body composition, particularly when combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide.

Table 1: Summary of Preclinical Efficacy in Obesity Mouse Models



| Treatment Group                        | Key Outcomes                                         | Reported Efficacy                                                          | Citation |
|----------------------------------------|------------------------------------------------------|----------------------------------------------------------------------------|----------|
| Azelaprag +<br>Tirzepatide             | Total Weight Loss                                    | Increased to 39%,<br>approximately double<br>that of tirzepatide<br>alone. | [3]      |
| Body Composition & Muscle Function     | Restored to the range observed in lean control mice. | [3]                                                                        |          |
| Azelaprag +<br>Semaglutide             | Total Weight Loss                                    | Similar synergistic weight loss observed as with tirzepatide.              | [3]      |
| Azelaprag<br>Monotherapy               | Body Weight &<br>Composition                         | Protected against excess weight gain and improved body composition.        | [4]      |
| Physical Activity & Energy Expenditure | Increased physical activity and energy expenditure.  | [4]                                                                        |          |

It is noteworthy that the synergistic weight loss observed in combination therapies was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure.[3]

#### **Preclinical Studies in Diabetic Obesity Models**

**Azelaprag** has also been assessed in preclinical models of diabetic obesity, showing improvements in glycemic control.

Table 2: Preclinical Glycemic Control in Diabetic Obesity Mouse Models



| Study Model                         | Treatment<br>Group                   | Key Outcome                               | Reported<br>Efficacy                                    | Citation |
|-------------------------------------|--------------------------------------|-------------------------------------------|---------------------------------------------------------|----------|
| Diet-Induced<br>Obese (DIO)<br>Mice | Azelaprag                            | A1c Levels                                | Reduced to<br>levels<br>comparable to<br>lean controls. | [2]      |
| Oral Glucose<br>Tolerance           | Improved by 25% relative to vehicle. | [2]                                       |                                                         |          |
| DIO with Streptozotocin (DIO/STZ)   | Azelaprag<br>Monotherapy             | A1c Reduction                             | 1.2% reduction<br>(from 6.7% to<br>5.5%).               | [2]      |
| Tirzepatide<br>Monotherapy          | A1c Reduction                        | 1.3% reduction<br>(from 6.7% to<br>5.4%). | [2]                                                     |          |
| Azelaprag +<br>Tirzepatide          | A1c Reduction                        | 2.1% reduction<br>(from 6.9% to<br>4.8%). | [2]                                                     | _        |

#### **Experimental Protocols**

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the provided information, the following methodologies were employed:

- Animal Models: Diet-induced obese (DIO) mice were used to model obesity.[3] A more severe model of diabetic obesity combined DIO with low doses of streptozotocin (DIO/STZ) to impair β-cell function.[2]
- Drug Administration: Azelaprag was administered orally.[2] In combination studies, it was given alongside subcutaneously injected incretin agonists.
- Key Parameters Measured: Body weight, body composition, muscle function, food intake,
   A1c levels, and oral glucose tolerance tests (OGTT) were assessed.[2][3]



## **Clinical Development**

**Azelaprag** has undergone several Phase 1 trials and one notable Phase 2 trial, which was unfortunately discontinued.

#### **Phase 1b Study in Healthy Volunteers**

A Phase 1b trial investigated the effect of **Azelaprag** on muscle metabolism in healthy older volunteers under conditions of bed rest.

Table 3: Phase 1b Clinical Trial in Healthy Older Volunteers

| Study Population                       | Intervention        | Key Outcomes                                                                                                                   | Citation |
|----------------------------------------|---------------------|--------------------------------------------------------------------------------------------------------------------------------|----------|
| Healthy older<br>volunteers (aged 65+) | 10 days of bed rest | Promoted muscle metabolism, prevented muscle atrophy, and maintained resting energy expenditure and cardiorespiratory fitness. | [1][2]   |

Quantitative data from this study are not publicly available. Across seven Phase 1 trials, **Azelaprag** was reported to be well-tolerated in over 240 subjects.[2]

#### **Phase 2 STRIDES Trial in Obesity**

The STRIDES trial was a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of **Azelaprag** in combination with tirzepatide for obesity in adults aged 55 and older.[5]

Table 4: Design of the Discontinued Phase 2 STRIDES Trial



| Parameter         | Description                                                                                                                                                 | Citation |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Trial Name        | STRIDES                                                                                                                                                     | [5]      |
| Phase             | 2                                                                                                                                                           | [5]      |
| Population        | ~220 obese individuals aged 55 years and older.                                                                                                             | [5]      |
| Intervention Arms | - Azelaprag (300 mg once or<br>twice daily) + Tirzepatide (5 mg<br>once weekly) - Placebo +<br>Tirzepatide (5 mg once<br>weekly) - Azelaprag<br>monotherapy | [6]      |
| Primary Endpoint  | Mean percent change in body weight at 24 weeks.                                                                                                             | [5]      |
| Status            | Discontinued                                                                                                                                                | [6]      |

#### **Discontinuation of the STRIDES Trial**

In December 2024, BioAge Labs announced the discontinuation of the STRIDES trial due to safety concerns.[6]

Table 5: Safety Findings Leading to STRIDES Trial Discontinuation

| Safety Concern      | Incidence                                                          | Details                                                                                                                                   | Citation |
|---------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Liver Transaminitis | 11 out of 204 enrolled subjects in the Azelaprag treatment groups. | Elevations were observed without clinically significant symptoms. No transaminase elevations were observed in the tirzepatide-only group. | [6][7]   |



BioAge Labs has stated their intention to analyze the available clinical data from all enrolled subjects.[6]

## **Mechanism of Action: The Apelin Signaling Pathway**

**Azelaprag** functions as an agonist for the APJ receptor, which is the endogenous receptor for apelin. The binding of **Azelaprag** to APJ is intended to trigger downstream signaling cascades that mimic the physiological benefits of exercise.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. biospace.com [biospace.com]
- 2. ir.bioagelabs.com [ir.bioagelabs.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ir.bioagelabs.com [ir.bioagelabs.com]
- 5. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 6. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Azelaprag: A Meta-Analysis of Clinical and Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#meta-analysis-of-azelaprag-clinical-and-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com